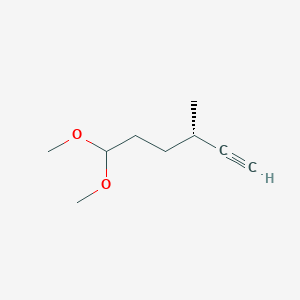

(3S)-6,6-dimethoxy-3-methylhex-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

646994-41-4 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(3S)-6,6-dimethoxy-3-methylhex-1-yne |

InChI |

InChI=1S/C9H16O2/c1-5-8(2)6-7-9(10-3)11-4/h1,8-9H,6-7H2,2-4H3/t8-/m1/s1 |

InChI Key |

HFMQFGRWURNKOU-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@@H](CCC(OC)OC)C#C |

Canonical SMILES |

CC(CCC(OC)OC)C#C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3s 6,6 Dimethoxy 3 Methylhex 1 Yne and Analogues

Strategies for Stereoselective Alkyne Synthesis

The preparation of chiral alkynes is a significant challenge in synthetic chemistry. acs.orglibretexts.org These molecules are valuable intermediates due to the versatility of the alkyne functional group, which can undergo a wide array of transformations including reductions, coupling reactions, and cyclizations. acs.orgrsc.org The development of stereoselective methods to access these structures, particularly those with stereocenters adjacent to the triple bond, is an area of active research. acs.orgrsc.org

Asymmetric Construction of the Chiral Center (C3)

The key to synthesizing (3S)-6,6-dimethoxy-3-methylhex-1-yne is the efficient and highly selective construction of the stereogenic center at the C3 position. Several major strategies have been developed for the asymmetric synthesis of propargylic systems. These include the use of chiral auxiliaries, asymmetric catalysis, and direct enantioselective alkynylation reactions.

A classic and reliable method for inducing stereoselectivity is the use of a chiral auxiliary. youtube.com In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved to yield the enantiomerically enriched product.

Oxazolidinones and oxazinanones are common examples of chiral auxiliaries used in reactions like enolate alkylations and aldol (B89426) reactions to create chiral centers. capes.gov.br For the synthesis of a C3-methylated alkyne, a strategy could involve the alkylation of an enolate derived from a carboxylic acid derivative attached to a chiral auxiliary. For instance, an acetyl-oxazolidinone could be deprotonated and reacted with a suitable electrophile containing the alkyne and the latent acetal (B89532) functionality. The steric hindrance of the auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess.

Catalytic asymmetric synthesis offers a more atom-economical alternative to chiral auxiliaries. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various transition metal-based catalysts have been developed for the asymmetric functionalization of alkynes. nih.gov

For instance, a nickel-catalyzed asymmetric borylcarbofunctionalization of terminal alkynes has been reported, which allows for the creation of an α-stereogenic center with high levels of enantioselectivity. acs.org Similarly, synergistic rhodium/copper catalysis has been successfully used for the branch-selective asymmetric allylation of terminal alkynes, yielding 1,4-enynes in high yields and enantiomeric excess. thieme-connect.com While these specific reactions functionalize the alkyne itself, related catalytic systems can be envisioned for the construction of the C3 stereocenter. A key strategy involves the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated system, where a chiral ligand on the metal center dictates the stereochemical outcome.

| Catalytic System | Reaction Type | Key Features | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Nickel/Chiral Diamine Ligand | Borylcarbofunctionalization | Three-component cross-coupling of terminal alkynes, a diboron (B99234) reagent, and alkyl electrophiles. | High enantioselectivity | acs.org |

| Rhodium/Copper Cooperative Catalysis | Allylic Alkylation | Branch-selective allylation of terminal alkynes to form 1,4-enynes. | Up to 98% ee | thieme-connect.com |

| Copper/NHC Ligand | Allylic Substitution | Formation of alkyne-substituted quaternary carbon centers from allylic phosphates and alkynylaluminums. | Up to >99:1 er | nih.gov |

One of the most direct and powerful methods for creating chiral propargylic alcohols is the enantioselective addition of terminal alkynes to aldehydes. nih.gov These propargylic alcohols can then be further manipulated to achieve the desired target structure. The reaction is typically catalyzed by a chiral complex formed from a metal salt and a chiral ligand.

Numerous catalytic systems have been developed for this transformation. For example, a chiral amino alcohol-based ligand can catalyze the addition of alkynes to both aliphatic and aromatic aldehydes with high yields and up to 99% enantiomeric excess (ee). rsc.org Similarly, chiral-at-rhodium Lewis acid catalysts have been employed for the enantioselective alkynylation of aromatic aldehydes. acs.org Other successful systems involve chromium catalysts and chiral oxazolidine-titanium complexes. acs.orgrsc.org

To synthesize the (3S)-3-methylhex-1-yne core, one could perform an enantioselective addition of an ethynyl (B1212043) nucleophile to an aldehyde such as 4,4-dimethoxybutanal. The subsequent methylation of the resulting hydroxyl group followed by reduction would yield the target scaffold.

| Catalyst/Ligand System | Alkyne Source | Key Advantages | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Chiral Amino Alcohol/Zn(OTf)₂ | Terminal Alkyne | Inexpensive ligand, applicable to aliphatic and aromatic aldehydes. | Up to 99% ee | rsc.org |

| Chiral Oxazolidine/Ti(OⁱPr)₄ | Alkynylzinc Reagent | Readily available ligand, excellent yields. | Up to 95% ee | rsc.org |

| Tethered Bis(8-quinolinato) Chromium Complex | 1-Haloalkynes | First example of Cr-catalyzed asymmetric alkynylation. | Up to 92% ee | acs.org |

| Chiral-at-Rhodium Lewis Acid | Terminal Alkyne | Utilizes metal-centered chirality for induction. | 79–98% ee | acs.org |

Methodologies for Installing the Dimethoxy Acetal Moiety

The dimethoxy acetal group in this compound serves as a protecting group for an aldehyde functionality. Its installation is a critical step that can be performed at various stages of the synthesis. The acetal is stable under basic, neutral, and many oxidative/reductive conditions, making it an ideal protecting group. organic-chemistry.org

Dimethyl acetals are typically synthesized from the corresponding carbonyl compound by reaction with methanol (B129727) in the presence of an acid catalyst and a dehydrating agent to drive the equilibrium. organic-chemistry.org Common dehydrating agents include trialkyl orthoformates, such as trimethyl orthoformate, which reacts with the water produced during the reaction. organic-chemistry.org

A range of catalysts can be employed for this transformation, from simple Brønsted acids to Lewis acids like zirconium tetrachloride or cerium(III) trifluoromethanesulfonate. organic-chemistry.org For substrates sensitive to strong acids, milder conditions have been developed using catalysts like perchloric acid adsorbed on silica (B1680970) gel or tetrabutylammonium (B224687) tribromide. organic-chemistry.orgmissouri.edu

An alternative and highly efficient one-pot method involves the direct conversion of esters to their corresponding acetals. acs.org This transformation couples a catalytic hydrosilylation of the ester to an aldehyde intermediate, which is then trapped in situ by an alcohol to form the acetal. This method avoids the isolation of potentially sensitive aldehyde intermediates and has been shown to be tolerant of a broad range of functional groups. acs.org For the synthesis of the target compound, a precursor ester, such as a derivative of 5-oxohexanoic acid, could be converted directly to the 6,6-dimethoxyhexyl fragment using this methodology.

Functional Group Interconversions for Terminal Alkynes

The synthesis of terminal alkynes, such as this compound, often relies on the strategic interconversion of other functional groups. imperial.ac.ukfiveable.me This approach is fundamental when direct alkynylation is not feasible or when building stereochemistry from existing chiral centers. A variety of functional groups can serve as precursors to the terminal alkyne moiety.

Common transformations include:

From Aldehydes: Aldehydes can be converted into terminal alkynes through a one-carbon homologation process. A widely used method is the Corey-Fuchs reaction, which involves the reaction of an aldehyde with triphenylphosphine (B44618) and carbon tetrabromide to form a dibromo-olefin, followed by elimination with a strong base like n-butyllithium. A more direct route utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which converts aldehydes to terminal alkynes in a single step under mild conditions. organic-chemistry.org For the synthesis of this compound, a hypothetical precursor would be the chiral aldehyde (S)-4,4-dimethoxy-2-methylbutanal.

From Alkenes: Terminal alkenes can be transformed into the corresponding alkynes. This is typically a two-step process that begins with the halogenation (usually with bromine or chlorine) of the double bond to yield a vicinal dihalide. libretexts.org Subsequent double dehydrohalogenation using a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide, generates the alkyne. libretexts.org Care must be taken as high temperatures can cause the terminal alkyne to isomerize to a more stable internal alkyne. libretexts.org

From Ketones and Esters: Ketones can be converted to vinyl triflates, which then undergo elimination. Esters and Weinreb amides can be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) and then converted to terminal alkynes in the same pot using the Bestmann-Ohira reagent. organic-chemistry.org

These interconversions are summarized in the table below.

Table 1: Key Functional Group Interconversions for Terminal Alkyne Synthesis

| Starting Functional Group | Key Reagents/Reaction Name | Intermediate | Notes |

|---|---|---|---|

| Aldehyde | 1. CBr₄, PPh₃ 2. n-BuLi | Dibromo-olefin | Corey-Fuchs Reaction |

| Aldehyde | Bestmann-Ohira Reagent | None (One-pot) | Mild conditions, good for complex substrates. organic-chemistry.org |

| Alkene | 1. Br₂ 2. NaNH₂/NH₃ (l) | Vicinal Dibromide | Double dehydrohalogenation. libretexts.org |

| Ester | 1. DIBAL-H 2. Bestmann-Ohira Reagent | Aldehyde (in situ) | One-pot reduction and alkynylation. organic-chemistry.org |

Multicomponent Coupling Reactions in this compound Synthesisimperial.ac.ukresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient strategy for building molecular complexity. rsc.org For a molecule like this compound, an MCR could potentially construct the carbon skeleton and install the necessary functional groups in a single, convergent step.

A plausible, though hypothetical, approach could involve the coupling of a simple terminal alkyne, an aldehyde, and an organometallic reagent. For instance, nickel-catalyzed three-component couplings of alkynes, aldehydes, and organozinc reagents have been developed to produce complex alcohol structures. clockss.org Adapting such a methodology could involve reacting a protected propargyl species, an appropriate aldehyde, and a methylating agent under the influence of a chiral catalyst to achieve the desired stereochemistry at the C3 position.

Sonogashira Coupling and Related Approachesresearchgate.net

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org

While often used to functionalize an existing alkyne, the Sonogashira reaction can also be a key step in the synthesis of the alkyne itself. For instance, a chiral alkyl halide containing the dimethoxy acetal moiety could be coupled with a protected acetylene (B1199291) equivalent, such as ethynyltrimethylsilane. Subsequent deprotection of the silyl (B83357) group would then reveal the terminal alkyne.

A general scheme for this approach is as follows:

Coupling: A chiral halide, (R)-1-halo-4,4-dimethoxy-2-methylbutane, is reacted with a protected alkyne like ethynyltrimethylsilane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). beilstein-journals.org

Deprotection: The resulting silyl-protected alkyne is then treated with a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), or a base like potassium carbonate in methanol, to remove the trimethylsilyl (B98337) (TMS) group and yield the final product, this compound. researchgate.net

This method allows for the late-stage introduction of the alkyne group onto a pre-assembled chiral fragment.

Chelation-Assisted Methodologiesfiveable.me

Chelation-assisted C-H bond activation has emerged as a powerful tool for regioselective functionalization. This strategy utilizes a coordinating group within the substrate to direct a metal catalyst to a specific C-H bond, enabling its cleavage and subsequent coupling.

In the context of synthesizing this compound or its analogues, a chelation-assisted approach could offer high regioselectivity and stereocontrol. For example, a substrate containing a directing group, such as an 8-aminoquinoline (B160924) amide, can undergo palladium-catalyzed C-H alkynylation. researchgate.net A hypothetical strategy might start with a chiral carboxylic acid derivative containing a directing group. The metal catalyst would be directed to a specific C-H bond, allowing for its reaction with an alkynylating agent. Subsequent removal of the directing group would furnish the desired product. The use of transient directing groups, which are formed in situ and removed during workup, represents an even more elegant application of this principle. researchgate.net

Protecting Group Strategies and Deprotection Methodologiesresearchgate.netnih.gov

The acidic proton of a terminal alkyne (pKa ≈ 25) necessitates the use of protecting groups in many synthetic contexts to prevent unwanted deprotonation by basic reagents or participation in side reactions. ccspublishing.org.cn The choice of protecting group is crucial and depends on its stability to the reaction conditions in subsequent steps and the mildness of its removal.

The most common protecting groups for terminal alkynes are trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS). ccspublishing.org.cngelest.com

Introduction: These are typically installed by treating the terminal alkyne with the corresponding silyl chloride in the presence of a base like n-butyllithium or triethylamine.

Stability and Removal: The stability of silyl groups to various reaction conditions increases with steric bulk (TMS < TES < TIPS). The TMS group is the most labile and can be removed under mild basic or protic conditions (e.g., K₂CO₃/MeOH) or with fluoride reagents (e.g., TBAF). researchgate.netgelest.com The greater stability of TIPS allows for more selective reactions elsewhere in the molecule before its removal, which typically requires stronger fluoride sources.

Another useful protecting group is the diphenylphosphoryl (Ph₂P(O)) group, which is stable under acidic conditions and can be removed with bases like potassium tert-butoxide. ccspublishing.org.cn

Table 2: Common Protecting Groups for Terminal Alkynes

| Protecting Group | Abbreviation | Common Deprotection Reagents | Key Features |

|---|---|---|---|

| Trimethylsilyl | TMS | K₂CO₃/MeOH, TBAF | Most labile silyl group, easily removed. researchgate.net |

| Triethylsilyl | TES | TBAF, HF-Pyridine | More stable than TMS. |

| Triisopropylsilyl | TIPS | TBAF, HF-Pyridine | Bulky and robust, stable to many conditions. |

| Diphenylphosphoryl | Ph₂P(O) | t-BuOK, MeMgBr | Stable to acidic conditions and fluoride reagents. ccspublishing.org.cnorganic-chemistry.org |

Transient Functionalization for Alkyne Protection

Transient protection offers an elegant solution for temporarily masking the reactivity of a functional group during a specific transformation, without the need for separate protection and deprotection steps. For alkynes, a notable strategy involves reversible complexation with a copper(I) salt. nih.govresearchgate.netacs.org

In a molecule that contains two different alkyne moieties, such as a terminal alkyne and a more reactive strained cyclooctyne, the strained alkyne can be selectively and transiently protected by forming a 1:1 complex with a cationic copper(I) source. nih.govorganic-chemistry.org This complexation renders the strained alkyne unreactive towards, for example, an azide (B81097) in a click reaction, allowing the terminal alkyne to react selectively. organic-chemistry.org The protection is "released" by the addition of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA), which sequesters the copper(I) ions and restores the reactivity of the strained alkyne for a subsequent reaction. researchgate.net This method provides a powerful tool for achieving site-selective modifications in poly-alkynylated molecules. researchgate.net

Orthogonal Protection Schemes for Complex Architectures

In the synthesis of complex molecules that possess multiple functional groups, an orthogonal protection strategy is often essential. This strategy employs a set of protecting groups that can be removed under distinct, non-interfering conditions, allowing for the selective unmasking and reaction of one functional group at a time. nih.gov

For an analogue of this compound that might also contain a hydroxyl group and a second, internal alkyne, an orthogonal scheme would be critical.

The terminal alkyne could be protected with a TMS group , removable with mild base (K₂CO₃/MeOH). gelest.com

The hydroxyl group could be protected as a tert-butyldimethylsilyl (TBS) ether , which is stable to the conditions used for TMS removal but can be cleaved with a fluoride source like TBAF.

An internal alkyne generally does not require protection, but if it were derived from a precursor needing protection, a group with different lability would be chosen.

A particularly powerful orthogonal combination for different alkynes is the use of a silyl group and the diphenylphosphoryl group. organic-chemistry.org The silyl group can be removed with fluoride (TBAF) or mild base, while the Ph₂P(O) group is stable to these conditions but can be cleaved using a Grignard reagent like MeMgBr. ccspublishing.org.cnorganic-chemistry.org This orthogonality allows for precise, sequential manipulation of different alkyne sites within a complex molecular architecture.

Flow Chemistry and Continuous Synthesis Approaches for Scalability

The transition from batch to continuous flow manufacturing is a paradigm shift in modern organic synthesis, offering significant advantages in terms of scalability, safety, and process control. researchgate.netnih.gov For the synthesis of complex chiral molecules like this compound, flow chemistry presents a compelling opportunity to overcome the limitations of traditional batch processes. researchgate.netyoutube.com

Continuous flow reactors, with their high surface-area-to-volume ratio, enable superior heat and mass transfer. nih.gov This enhanced control over reaction parameters is particularly beneficial for exothermic or rapid reactions, which are often encountered in the synthesis of highly functionalized alkynes. researchgate.net The ability to precisely manage temperature, pressure, and residence time can lead to improved yields, higher selectivity, and reduced byproduct formation. nih.gov

A key advantage of flow synthesis is the potential for seamless multi-step processes. In the context of synthesizing analogs of this compound, such as the chiral hexynone (3R,4R)-4-Ethyl-1,1-dimethoxy-3-methyl-6-(trimethylsilyl)hex-5-yn-2-one, a sequence of reactions could be telescoped into a single, continuous operation. rsc.org This would eliminate the need for isolation and purification of intermediates, thereby reducing waste, saving time, and minimizing operator exposure to potentially hazardous reagents.

The table below outlines a hypothetical flow-based approach for a key transformation in the synthesis of a chiral hexynone analog, highlighting the potential for improved efficiency.

| Parameter | Batch Process | Flow Process (Hypothetical) |

| Reaction Time | Several hours to overnight rsc.org | Minutes youtube.comresearchgate.net |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Scalability | Limited by vessel size | Readily scalable by extending run time |

| Safety | Handling of large quantities of reagents | Small reaction volumes at any given time |

| Work-up | Multiple extraction and purification steps | In-line purification and separation |

Furthermore, the integration of real-time analytical techniques, such as spectroscopic methods, into a flow setup allows for continuous monitoring of the reaction progress. This data-rich environment facilitates rapid optimization and ensures consistent product quality, which is crucial for the production of high-value chiral intermediates.

Green Chemistry Principles in this compound Synthesis

The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that are more environmentally benign. acs.org The application of these principles to the synthesis of this compound and its analogs can lead to more sustainable and efficient manufacturing routes.

A critical evaluation of a known synthetic route to a closely related chiral hexynone reveals several areas where green chemistry principles could be implemented. rsc.org For instance, the use of stoichiometric reagents and chlorinated solvents presents opportunities for improvement.

Atom Economy: The synthesis of complex molecules often involves multi-step sequences that can generate significant amounts of waste. By designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, the atom economy can be significantly improved. Catalytic methods are particularly effective in this regard. orgsyn.org

Use of Greener Solvents: Many traditional organic reactions employ hazardous solvents. Research into greener alternatives, such as bio-based solvents or supercritical fluids like CO2, is an active area of investigation. mdpi.com For the synthesis of chiral alkynes, exploring the use of less toxic and more sustainable solvent systems is a key green chemistry objective.

The following table provides a summary of potential green chemistry improvements for the synthesis of a chiral hexynone analog based on a published procedure. rsc.org

| Green Chemistry Principle | Current Approach (based on analog synthesis rsc.org) | Potential Green Improvement |

| Prevention | Multi-step synthesis with intermediate isolation | Telescoped reactions in a flow system to reduce waste |

| Atom Economy | Use of stoichiometric reagents like PIFA | Development of catalytic oxidation methods |

| Less Hazardous Chemical Syntheses | Use of trifluoroacetic acid | Employment of milder and less corrosive acids |

| Safer Solvents and Auxiliaries | Use of dichloromethane (B109758) and hexanes | Substitution with greener solvents like 2-methyl-THF or cyclopentyl methyl ether |

| Design for Energy Efficiency | Reactions conducted at room temperature and overnight | Flow chemistry can reduce reaction times, saving energy |

| Use of Renewable Feedstocks | Starting materials from petrochemical sources | Exploration of bio-derived starting materials |

By consciously applying these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.

Stereochemical Investigations and Chiral Recognition

Elucidation of Absolute and Relative Configuration

Determining the precise three-dimensional structure of (3S)-6,6-dimethoxy-3-methylhex-1-yne is fundamental. The "(3S)" designation indicates that the stereocenter at the third carbon atom possesses the S configuration. This assignment is typically achieved through a combination of spectroscopic and chemical methods.

Advanced spectroscopic techniques are indispensable for the non-destructive determination of absolute and relative configurations. While specific data for this compound is not publicly available, the application of methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be standard practice. These techniques measure the differential absorption of left and right circularly polarized light, providing a unique fingerprint of a chiral molecule's absolute configuration. The experimental spectra are then compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), to confirm the stereochemical assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral solvating agents or chiral derivatizing agents, can also provide valuable information about the stereochemistry of the molecule.

Chemical derivatization is a powerful tool for determining the absolute configuration of chiral compounds. A widely used method is the Mosher's ester analysis. nih.govumn.eduspringernature.com In this technique, the chiral alcohol precursor to this compound would be esterified with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govumn.edu The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. researchgate.net By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be unequivocally determined. nih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) in Mosher's Ester Analysis of the Precursor Alcohol to this compound

| Proton | Hypothetical δS (ppm) | Hypothetical δR (ppm) | Hypothetical Δδ (δS - δR) (ppm) |

| H-2 | 3.50 | 3.55 | -0.05 |

| H-4 | 1.60 | 1.55 | +0.05 |

| H-5 | 1.40 | 1.35 | +0.05 |

| -OCH₃ | 3.30 | 3.32 | -0.02 |

| -CH₃ | 1.10 | 1.15 | -0.05 |

Note: This table is illustrative and not based on experimental data.

Diastereoselective Control in Reactions Involving this compound

The existing stereocenter in this compound can influence the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in preference to another. This diastereoselective control can be governed by the substrate itself or by the reagents used.

In substrate-controlled reactions, the chiral center within this compound directs the approach of a reagent to one of the two diastereotopic faces of the alkyne. acs.org For instance, in an addition reaction to the triple bond, the existing stereocenter can sterically hinder one face, favoring attack from the less hindered side. The Felkin-Anh model or other similar models can often be used to predict the stereochemical outcome of such reactions. The directing effect of the existing chiral center is a fundamental principle in asymmetric synthesis. acs.org

In reagent-controlled diastereoselectivity, a chiral reagent is used to differentiate between the diastereotopic faces of the alkyne in this compound, even if the substrate's own stereocenter has a weak directing effect. acs.org Chiral catalysts, such as those based on transition metals with chiral ligands, are commonly employed to achieve high levels of diastereoselectivity. nih.gov For example, in a catalytic hydrogenation of the alkyne, a chiral rhodium or ruthenium catalyst could selectively deliver hydrogen to one face of the triple bond, leading to the formation of a specific diastereomeric alkene.

Enantiomeric Purity Assessment and Enantiomeric Excess Determination

Ensuring the enantiomeric purity of this compound is critical for its use in stereospecific applications. The enantiomeric excess (ee) is a measure of this purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric excess of chiral compounds. nih.govnih.govucr.eduproquest.com For alkynes that lack a strong UV chromophore, derivatization is often necessary. nih.govnih.govucr.edu A common strategy involves the formation of a complex with a metal, such as cobalt, to create diastereomeric complexes that can be separated on a chiral stationary phase. nih.govnih.gov The relative peak areas in the chromatogram then correspond to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.

Table 2: Hypothetical Chiral HPLC Data for the Analysis of this compound

| Enantiomer | Retention Time (min) | Peak Area |

| This compound | 10.2 | 98.5% |

| (3R)-6,6-dimethoxy-3-methylhex-1-yne | 12.5 | 1.5% |

Note: This table is illustrative and not based on experimental data.

From this hypothetical data, the enantiomeric excess (ee) would be calculated as: ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100% = [(98.5 - 1.5) / (98.5 + 1.5)] * 100% = 97%

Chromatographic Methods (e.g., Chiral HPLC, GC)

Chiral chromatography is a primary tool for separating enantiomers, enabling their quantification. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, typically requiring the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer.

For a compound like this compound, direct separation can be challenging. The terminal alkyne lacks a strong UV chromophore, which complicates detection in standard HPLC systems. nih.govnih.govucr.edu Furthermore, the structural differentiation between enantiomers may not be significant enough for effective separation on some CSPs. ucr.edu To overcome these issues, pre-column derivatization is a common strategy. One effective method for chiral alkynes involves the formation of dicobalt hexacarbonyl complexes. nih.govnih.govmdpi.com This not only introduces a chromophore for easier detection but also creates a more rigid, bulky structure that enhances chiral recognition by the CSP.

Chiral GC is another powerful technique, particularly for volatile compounds. nih.gov The enantiomers of chiral molecules can be resolved using capillary columns coated with a chiral stationary phase, such as modified cyclodextrins. gcms.czchromatographyonline.comresearchgate.net For compounds that are not sufficiently volatile, derivatization to more volatile esters or ethers can be performed. nih.gov Given the acetal (B89532) and alkyne functionalities, this compound would likely be amenable to analysis on a cyclodextrin-based chiral column.

Below is a representative table illustrating typical conditions for the chiral separation of analogous compounds.

| Technique | Chiral Stationary Phase (CSP) | Mobile/Carrier Gas | Example Analytes | Separation Factor (α) |

| Chiral HPLC | Chiralcel OD-H (Cellulose-based) | Hexane/Isopropanol | Chiral Alkyne-Cobalt Complexes | >1.2 |

| Chiral GC | CP Chirasil-DEX CB (Modified β-cyclodextrin) | Hydrogen | Chiral Alcohols/Esters | 1.95 - 3.00 nih.gov |

| Chiral GC | Rt-βDEXsm (Permethylated β-cyclodextrin) | Helium | Monoterpenes, Chiral Hydrocarbons | Variable gcms.cz |

This table is illustrative and provides typical data for compounds structurally related to this compound to demonstrate the principles of chiral chromatographic separation.

NMR-Based Chiral Discrimination Techniques

Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently unable to distinguish between enantiomers in an achiral solvent, as their spectral parameters are identical. nih.govscispace.comresearchgate.net However, chiral discrimination can be achieved by introducing a chiral environment. This is typically done in one of two ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a pure chiral agent to form a pair of diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR spectra, allowing for the quantification of the original enantiomers.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: The analyte forms transient, non-covalent diastereomeric complexes with a chiral agent in the NMR tube. This interaction leads to observable differences in the chemical shifts (Δδ) of the corresponding nuclei in the two enantiomers. Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are often used for this purpose. libretexts.org For this compound, the protons closest to the chiral center at C3 would be expected to show the largest induced chemical shift differences. d-nb.info

More advanced NMR techniques that exploit the coupling of electric and magnetic dipoles are also being developed for direct chiral discrimination without the need for external agents, though these are not yet routine. d-nb.infonih.gov

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of a chiral center is not always absolute and can be compromised under certain conditions, leading to a loss of enantiomeric purity through epimerization or racemization.

Conditions Affecting Stereochemical Integrity

For this compound, the two main structural features influencing its stability are the chiral center's proximity to the alkyne and the presence of the acetal group.

pH: The stereocenter at C3 is generally stable. However, extreme pH conditions can sometimes promote unwanted side reactions. Acidic conditions are the primary concern for the acetal moiety. nih.gov The acidity of the terminal alkyne proton is relatively low (pKa ≈ 25) and deprotonation would require a very strong base, but if such conditions were used, it could potentially create an environment for rearrangement or other side reactions, although direct epimerization at C3 via this route is unlikely.

Temperature: High temperatures can provide the activation energy for epimerization or decomposition pathways, though the C3 stereocenter in this compound is expected to be thermally robust under neutral conditions.

Mechanistic Pathways of Epimerization

Epimerization is the process by which one epimer is converted into its diastereomer. If the chiral center is the only one in the molecule, this process is called racemization. For this compound, the focus is on the potential loss of configuration at the C3 stereocenter.

While the stereocenter at C3 is not directly adjacent to a group that would readily facilitate epimerization (like a carbonyl group), acs.orgnih.gov the stability of chiral acetals under acidic conditions provides a relevant model for potential instability in the molecule. nih.gov If a chiral acetal were to undergo acid-catalyzed epimerization, the mechanism would typically involve the following steps:

Protonation: An oxygen atom of the acetal is protonated by an acid catalyst. youtube.com

Cleavage: The carbon-oxygen bond breaks, forming an alcohol and a resonance-stabilized oxocarbenium ion. This intermediate is planar (sp²-hybridized) at the carbon center, thus losing its original stereochemistry.

Nucleophilic Attack: The alcohol (or another nucleophile, like water) attacks the planar oxocarbenium ion. This attack can occur from either face with roughly equal probability.

Deprotonation: Loss of a proton regenerates the acetal and the acid catalyst.

Reactivity Profiles and Mechanistic Pathways of 3s 6,6 Dimethoxy 3 Methylhex 1 Yne

Alkyne Reactivity in Stereoselective Transformations

The terminal alkyne moiety is a versatile functional group that participates in a range of stereoselective reactions. The presence of a chiral center at the 3-position can influence the stereochemical outcome of these reactions, leading to the preferential formation of one stereoisomer over another.

Hydration and Hydroboration-Oxidation Mechanisms

Hydration and hydroboration-oxidation are two common methods for the conversion of alkynes to carbonyl compounds. These reactions proceed through different mechanisms and yield distinct products from terminal alkynes.

Hydration: The mercury(II)-catalyzed hydration of a terminal alkyne like (3S)-6,6-dimethoxy-3-methylhex-1-yne follows Markovnikov's rule. libretexts.org The reaction is initiated by the electrophilic addition of the mercuric ion to the alkyne, forming a mercury-containing vinylic carbocation intermediate. libretexts.org Water then acts as a nucleophile, attacking the more substituted carbon of the former triple bond. libretexts.org Subsequent deprotonation and tautomerization of the resulting enol yield a methyl ketone. libretexts.org For this compound, this would result in the formation of (3S)-6,6-dimethoxy-3-methylhexan-2-one.

Hydroboration-Oxidation: In contrast, the hydroboration-oxidation of a terminal alkyne provides an anti-Markovnikov addition product. jove.comlibretexts.org The reaction typically employs a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent double addition to the alkyne. libretexts.orgjove.com The borane adds to the terminal carbon of the alkyne in a syn-fashion. jove.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol. jove.com This enol rapidly tautomerizes to the more stable aldehyde. jove.comucalgary.cachemistrysteps.com In the case of this compound, the product would be (3S)-6,6-dimethoxy-3-methylhexanal.

Table 1: Comparison of Hydration and Hydroboration-Oxidation of this compound

| Reaction | Reagents | Regioselectivity | Intermediate | Final Product |

|---|---|---|---|---|

| Hydration | HgSO₄, H₂SO₄, H₂O | Markovnikov libretexts.org | Vinylic carbocation libretexts.org | (3S)-6,6-dimethoxy-3-methylhexan-2-one |

Hydrohalogenation and Dihalogenation Reactions

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to a terminal alkyne like this compound typically follows Markovnikov's rule. jove.comchemistrysteps.commasterorganicchemistry.com The addition of one equivalent of HX results in the formation of a vinyl halide, with the halogen atom attaching to the more substituted carbon. jove.comchemistrysteps.com The mechanism can proceed through a vinylic carbocation intermediate. jove.commasterorganicchemistry.com The stereochemistry of the addition can lead to a mixture of E and Z isomers. The addition of a second equivalent of HX leads to a geminal dihalide, where both halogen atoms are on the same carbon. jove.comchemistrysteps.com Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, proceeding via a free-radical mechanism. chemistrysteps.comyoutube.com

Dihalogenation: The addition of halogens (X₂, where X = Cl, Br) to alkynes results in the formation of di- and tetrahalogenated compounds. The first addition of a halogen molecule typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition and the formation of a trans-dihaloalkene. The addition of a second equivalent of the halogen results in a tetrahaloalkane.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Diels-Alder Reaction: Alkynes can act as dienophiles in Diels-Alder reactions, which are [4+2] cycloadditions with a conjugated diene to form a six-membered ring. quimicaorganica.orgorganic-chemistry.org The reaction of this compound with a diene would yield a 1,4-cyclohexadiene (B1204751) derivative. quimicaorganica.org The stereochemistry of the diene and any substituents on the alkyne are retained in the product. masterorganicchemistry.com The presence of the chiral center in this compound can lead to diastereoselectivity in the cycloaddition. Enantioselective Diels-Alder reactions can be achieved using chiral catalysts. acs.orgacs.org

1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole and a dipolarophile (in this case, the alkyne) to form a five-membered heterocyclic ring. wikipedia.org A common example is the Huisgen cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. wikipedia.orgyoutube.com This reaction can be catalyzed by copper(I), which often improves the rate and regioselectivity. youtube.comacs.org Other 1,3-dipoles, such as nitrile oxides and nitrile imines, can also react with alkynes to form isoxazoles and pyrazoles, respectively. youtube.comnih.gov The regioselectivity of these reactions can sometimes be low, leading to mixtures of products. youtube.com

Metal-Catalyzed Alkyne Functionalization

Sonogashira Coupling: This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org this compound can be coupled with various aryl or vinyl halides to produce more complex chiral molecules. Copper-free Sonogashira couplings have also been developed. libretexts.org The reaction is widely used in the synthesis of natural products and pharmaceuticals. wikipedia.org

Pauson-Khand Reaction: This is a [2+2+1] cycloaddition reaction between an alkyne, an alkene, and carbon monoxide, catalyzed by a metal carbonyl complex, typically dicobalt octacarbonyl, to form a cyclopentenone. numberanalytics.comnih.govwikipedia.org The reaction can be performed intramolecularly or intermolecularly. The use of a chiral auxiliary or a chiral catalyst can induce enantioselectivity in the Pauson-Khand reaction. numberanalytics.comacs.org The reaction of this compound in a Pauson-Khand reaction could lead to the formation of a chiral cyclopentenone derivative. The regioselectivity of the reaction with unsymmetrical alkynes can be an issue. nih.gov Other metals like rhodium and ruthenium have also been used as catalysts. numberanalytics.com

Table 2: Overview of Metal-Catalyzed Reactions of this compound

| Reaction | Catalysts | Reactants | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd complex, Cu(I) co-catalyst wikipedia.orgorganic-chemistry.org | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Pauson-Khand Reaction | Co₂(CO)₈ (or other metal carbonyls) numberanalytics.comwikipedia.org | Alkene, Carbon Monoxide | Cyclopentenone |

| Reductive Coupling | Visible light organophotoredox cobalt dual catalysis acs.org | Crotononitrile | Enantioenriched homoallylic nitrile acs.org |

| Semi-Hydrogenation | 3d Transition Metal Catalysts nih.gov | H₂ or H-donor | (Z)- or (E)-Alkene nih.gov |

| Carboacylation | Ni-catalyzed rsc.org | Boronic acids rsc.org | All-carbon tetra-substituted alkene rsc.org |

Reactivity of the Dimethoxy Acetal (B89532) Moiety

The dimethoxy acetal group in this compound serves as a protecting group for a carbonyl functional group. Its reactivity is primarily centered around its stability under various conditions and its cleavage via hydrolysis.

Stability and Hydrolysis Mechanisms

Stability: Acetals are generally stable under neutral and basic conditions. organic-chemistry.orglibretexts.orgstackexchange.com They are resistant to attack by nucleophiles and bases, making them effective protecting groups for aldehydes and ketones during reactions involving these types of reagents, such as Grignard reactions or reductions with metal hydrides. organic-chemistry.orglibretexts.org The stability of the acetal in this compound allows for a wide range of chemical transformations to be performed on the alkyne moiety without affecting the protected carbonyl group.

Hydrolysis Mechanisms: Acetals are readily hydrolyzed back to the corresponding carbonyl compound and alcohol in the presence of aqueous acid. organic-chemistry.orglibretexts.orgwikipedia.org The hydrolysis mechanism is the reverse of acetal formation. chemistrysteps.com The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by an acid catalyst. chemistrysteps.comyoutube.com This converts the methoxy (B1213986) group into a good leaving group (methanol), which is expelled to form a resonance-stabilized oxonium ion. chemistrysteps.comresearchgate.net Nucleophilic attack by water on this electrophilic intermediate, followed by deprotonation, yields a hemiacetal. chemistrysteps.com The process is repeated with the second methoxy group, ultimately leading to the formation of the aldehyde and another molecule of methanol (B129727). chemistrysteps.com The hydrolysis is a reversible process, and the equilibrium can be driven towards the products by using an excess of water. libretexts.orgyoutube.com

Table 3: Stability of the Dimethoxy Acetal Moiety

| Condition | Stability |

|---|---|

| Neutral (e.g., pH 7) | Stable organic-chemistry.org |

| Basic (e.g., NaOH, NaH) | Stable organic-chemistry.orglibretexts.orgstackexchange.com |

| Acidic (e.g., aqueous HCl) | Unstable, undergoes hydrolysis organic-chemistry.orglibretexts.orgwikipedia.org |

| Nucleophilic (e.g., Grignard reagents) | Stable libretexts.org |

| Reducing (e.g., LiAlH₄, NaBH₄) | Stable organic-chemistry.orglibretexts.org |

Role in Protecting Carbonyl Functionality

The dimethoxy acetal group at the C6 position of this compound serves as a protecting group for a carbonyl functionality. Acetal formation is a common strategy to mask the reactivity of aldehydes and ketones from various reaction conditions under which they would otherwise react. organic-chemistry.orglibretexts.org

The importance of acetals as protecting groups lies in their stability and lack of reactivity in neutral to strongly basic environments. libretexts.org They are stable to a wide range of nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.orglibretexts.org This stability allows for chemical transformations to be carried out on other parts of the molecule, such as the terminal alkyne in this case, without affecting the protected carbonyl group. libretexts.org

The formation of dimethyl acetals typically involves the reaction of the corresponding carbonyl compound with an excess of methanol under acidic conditions, either with a Brønsted or Lewis acid catalyst, and often with a dehydrating agent to drive the equilibrium towards the acetal product. organic-chemistry.org

Deprotection, or the removal of the acetal to regenerate the carbonyl group, is generally achieved by acid-catalyzed hydrolysis. oup.comncert.nic.in This can be done using aqueous mineral acids or by transacetalization in the presence of a ketone like acetone. organic-chemistry.orgoup.com The selective cleavage of acyclic acetals, such as the dimethoxy group in the title compound, can be achieved even in the presence of other acid-labile protecting groups under specific conditions, for instance, using aqueous dimethyl sulfoxide (B87167) (DMSO). oup.com

Table 1: Stability of Dimethyl Acetal Protecting Group

| Condition Category | Reagent/Environment | Stability | Reference |

|---|---|---|---|

| Aqueous Acid | pH < 1, 100°C | Labile | organic-chemistry.org |

| pH = 1, RT | Labile | organic-chemistry.org | |

| pH = 4, RT | Labile | organic-chemistry.org | |

| Aqueous Base | pH = 9, RT | Stable | organic-chemistry.org |

| pH = 12, RT | Stable | organic-chemistry.org | |

| pH > 12, 100°C | Stable | organic-chemistry.org |

| Other | LDA, Nucleophiles, Bases, Oxidants, Hydride Reductions (neutral/basic) | Stable | organic-chemistry.orgorganic-chemistry.org |

Chiral Center Influence on Reaction Pathways

The presence of a stereogenic center at the C3 position, bearing a methyl group, introduces chirality into the molecule. This chiral center can significantly influence the outcome of reactions occurring at the nearby alkyne functionality, leading to stereoselectivity. acs.org

The methyl group at the C3 chiral center is an electron-donating group (EDG). numberanalytics.com Through its inductive effect, it increases the electron density of the adjacent carbon atoms, including those of the alkyne triple bond. This can influence the regioselectivity and reactivity of addition reactions to the alkyne. An increase in electron density makes the alkyne more susceptible to attack by electrophiles. numberanalytics.comnumberanalytics.com

Conversely, the acidity of the terminal proton of the alkyne is a key factor in many of its reactions, such as deprotonation to form an acetylide anion. organicchemistrytutor.comlibretexts.org The electron-donating nature of the alkyl substituent may slightly decrease the acidity of the terminal proton compared to an unsubstituted alkyne, potentially requiring stronger bases for complete deprotonation. libretexts.org

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the energy of transition states and, consequently, on the stereochemical course of a reaction. wikipedia.org In the case of this compound, the chiral center dictates the preferred conformation of the molecule, which in turn affects the accessibility of the alkyne's π-orbitals to incoming reagents.

During a reaction, the formation of the transition state will favor a geometry that maximizes stabilizing orbital interactions (e.g., hyperconjugation) and minimizes destabilizing ones (e.g., steric hindrance). The substituent at the chiral center can direct the approach of a reagent to one of the two faces of the alkyne, leading to the preferential formation of one diastereomer over the other. This control is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer or diastereomer of a product. The magnitude of these stereoelectronic effects is highly sensitive to the specific structure of the molecule and the reaction conditions. acs.org

Rearrangement and Cascade Reactions Involving the Compound

The terminal alkyne and the acetal functionalities in this compound can both serve as triggers for rearrangement and cascade reactions, leading to the formation of more complex molecular architectures.

Terminal alkynes are known to participate in a variety of cascade reactions, which can be initiated by processes such as intermolecular radical addition or transition metal catalysis. researchgate.netacs.org For example, a reaction initiated at the alkyne could be followed by an intramolecular cyclization involving another part of the molecule. Gold(I) and other transition metals are known to catalyze cascade reactions of terminal alkynes. amanote.com

Hydration of the terminal alkyne, typically catalyzed by mercury salts, would lead to a methyl ketone via an enol intermediate through a process called keto-enol tautomerism. msu.eduwikipedia.orgmasterorganicchemistry.com Alternatively, hydroboration-oxidation of the terminal alkyne would yield an aldehyde. organicchemistrytutor.commsu.edu These transformations of the alkyne into a carbonyl group open up further possibilities for intramolecular reactions, such as an aldol (B89426) condensation with the deprotected carbonyl at C6.

Furthermore, reactions involving the acetal, or the carbonyl group after deprotection, could initiate cascades. For instance, an intramolecular reaction between the acetylide anion (formed by deprotonating the terminal alkyne) and the carbonyl group (after deprotection) could lead to the formation of a cyclic alcohol. libretexts.org

Metathesis reactions represent another class of complex transformations. While dienyne metathesis is more common, under certain catalytic conditions, rearrangements involving the alkyne could lead to cascade cyclizations. nih.gov

Table 2: Potential Reactions of the Functional Groups in this compound

| Functional Group | Reaction Type | Reagents/Conditions | Potential Outcome | Reference |

|---|---|---|---|---|

| Terminal Alkyne | Deprotonation | Strong base (e.g., NaNH₂) | Acetylide anion formation for C-C bond formation | organicchemistrytutor.comlibretexts.org |

| Hydration (Markovnikov) | H₂SO₄, HgSO₄, H₂O | Methyl ketone formation | organicchemistrytutor.commsu.edu | |

| Hydroboration-Oxidation (anti-Markovnikov) | 1. Bulky borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Aldehyde formation | organicchemistrytutor.commsu.edu | |

| Hydrogenation | H₂, Lindlar's catalyst | cis-Alkene formation | organicchemistrytutor.com | |

| Hydrogenation | H₂, Pd/C, Pt, or Ni | Alkane formation | organicchemistrytutor.com | |

| Sonogashira Coupling | Aryl/vinyl halide, Pd catalyst, Cu(I) cocatalyst, base | Disubstituted alkyne | acs.org | |

| Cascade Cyclization | Transition metal catalyst (e.g., Au(I)) | Complex cyclic products | researchgate.netamanote.com |

| Dimethyl Acetal | Deprotection (Hydrolysis) | Aqueous acid (e.g., HCl) | Aldehyde formation | organic-chemistry.orgoup.com |

Applications As a Chiral Building Block in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

While specific examples of the direct use of (3S)-6,6-dimethoxy-3-methylhex-1-yne in the total synthesis of named natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous complex natural products. The strategic disconnection of such targets often leads to chiral alkyne fragments, for which this compound serves as a readily available surrogate.

The incorporation of chiral alkyne substructures, such as the one embodied by this compound, is a powerful strategy in total synthesis. The terminal alkyne can undergo a variety of transformations including, but not limited to, Sonogashira coupling, Negishi coupling, and Glaser coupling, allowing for the formation of carbon-carbon bonds with sp-, sp2-, and sp3-hybridized centers. The chirality at the C3 position is then carried through subsequent synthetic steps, influencing the stereochemical outcome of reactions at remote positions.

For instance, the alkyne can be hydrated to form a methyl ketone, reduced to the corresponding (Z)- or (E)-alkene with high stereoselectivity, or used in cycloaddition reactions. The choice of reagents and reaction conditions dictates the stereochemical and regiochemical outcome of these transformations.

The versatility of this compound lies in its potential for derivatization to access a wide array of molecular scaffolds. The dimethyl acetal (B89532) can be hydrolyzed under acidic conditions to reveal the corresponding aldehyde, which can then participate in a multitude of reactions such as Wittig olefination, aldol (B89426) additions, and reductive aminations. This dual functionality of a chiral alkyne and a latent aldehyde provides a powerful handle for synthetic chemists to elaborate the molecule into more complex structures.

The following table illustrates potential derivatizations and the resulting functional groups:

| Reagent/Reaction | Functional Group Transformation | Resulting Scaffold Type |

| 1. H3O+; 2. Wittig Reagent | Acetal to Aldehyde, then Olefination | Unsaturated Carbonyl Precursor |

| 1. H3O+; 2. Grignard Reagent | Acetal to Aldehyde, then Nucleophilic Addition | Secondary Alcohol |

| 1. H3O+; 2. Reductive Amination | Acetal to Aldehyde, then Amine Formation | Chiral Amine |

| Lindlar's Catalyst, H2 | Alkyne to (Z)-Alkenes | Stereodefined Olefin |

| Na, NH3 | Alkyne to (E)-Alkenes | Stereodefined Olefin |

Role in the Construction of Advanced Synthetic Intermediates

Beyond its potential as a direct precursor to natural products, this compound is instrumental in the assembly of advanced synthetic intermediates that are themselves key components in multi-step syntheses.

The functional handles present in this compound and its derivatives are well-suited for the construction of chiral heterocyclic systems. For example, intramolecular reactions of derivatives where the alkyne or a downstream functional group reacts with a nitrogen or oxygen nucleophile can lead to the formation of piperidines, pyrrolidines, furans, and pyrans with defined stereochemistry. The initial stereocenter at C3 directs the facial selectivity of these cyclization reactions.

Polyketides and polypropionates are major classes of natural products characterized by repeating 1,3-oxygenation patterns and multiple stereocenters. The synthesis of these molecules often relies on the iterative coupling of smaller, stereochemically defined building blocks. The structure of this compound, after suitable modification, resembles a building block for the synthesis of polypropionate fragments. The methyl group at C3 and the oxygen functionality at C6 (after deprotection and transformation) can be elaborated to match the characteristic substitution patterns of these natural products.

Design and Synthesis of Enantiopure Advanced Materials Precursors

The demand for enantiopure compounds extends beyond pharmaceuticals and into the realm of materials science. Chiral liquid crystals, polymers, and catalysts often exhibit unique and desirable properties. The rigid rod-like nature of the alkyne in this compound, combined with its inherent chirality, makes it an attractive starting material for the synthesis of precursors for such advanced materials. Polymerization of appropriately functionalized derivatives could lead to helical polymers, while its incorporation into larger molecules could induce chirality in liquid crystalline phases.

Computational Chemistry Approaches to 3s 6,6 Dimethoxy 3 Methylhex 1 Yne Research

Quantum Chemical Studies on Structure and Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and conformational landscape of flexible molecules such as (3S)-6,6-dimethoxy-3-methylhex-1-yne.

A systematic conformational search would typically involve rotating around the key single bonds (C3-C4, C4-C5, and C5-C6, as well as the C-O bonds of the dimethoxy group) and calculating the relative energies of the resulting geometries. The results of such an analysis would reveal the most stable conformers and the energy barriers between them.

Table 1: Illustrative Relative Energies of Postulated Conformers of this compound This table presents hypothetical data for illustrative purposes, based on typical energy differences for similar acyclic systems.

| Conformer | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Anti) | ~180° | 0.00 | 65.2 |

| B (Gauche 1) | ~60° | 0.85 | 18.1 |

| C (Gauche 2) | ~-60° | 0.95 | 15.3 |

| D (Eclipsed) | ~0° | 4.50 | <0.1 |

The data illustrates that conformers with bulky groups positioned further apart (anti-conformation) are generally lower in energy and therefore more populated at room temperature. nih.gov

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's geometry and can significantly influence its conformation and reactivity. mdpi.com In this compound, a key stereoelectronic interaction is the anomeric effect within the dimethoxy acetal (B89532) group. This effect involves the donation of electron density from a lone pair on one oxygen atom into the antibonding orbital (σ*) of the adjacent C-O bond. nih.govnih.gov

For this interaction to be maximal, the donor lone pair and the acceptor σ* orbital must be anti-periplanar (aligned at 180°). This geometric constraint influences the preferred conformation around the C5-C6 bond and the C-O bonds. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the stabilization energy from these interactions, providing insight into the preferred conformations. nih.gov For instance, DFT calculations on similar cyclic acetals have shown that the stabilization energy from nO → σ*C-O interactions can be a determining factor in conformational preference. nih.gov

Transition State Modeling for Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By locating and characterizing transition state structures, chemists can understand and predict reaction outcomes.

Reactions involving the alkyne group of this compound, such as additions or hydrofunctionalizations, can lead to different regio- and stereoisomers. Transition state modeling can explain and predict these selectivities by comparing the activation energies of the different possible pathways.

For example, in a hypothetical hydroboration-oxidation reaction, the boron could add to either the terminal (C1) or internal (C2) carbon of the alkyne. By calculating the energies of the transition states for both addition pathways, one could predict the regioselectivity. Generally, for terminal alkynes, steric hindrance leads to the preferential addition of the bulkier part of the reagent to the terminal carbon.

Table 2: Hypothetical Transition State Energies for a Generic Electrophilic Addition to the Alkyne This table presents hypothetical data for illustrative purposes.

| Pathway | Description | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| TS1 | Electrophile adds to C1 | 15.2 | Minor Product |

| TS2 | Electrophile adds to C2 | 12.5 | Major Product (Markovnikov) |

| TS3 | Approach to Re face | 18.1 | Minor Stereoisomer |

| TS4 | Approach to Si face | 17.4 | Major Stereoisomer |

Lower activation energies indicate more favorable reaction pathways. The existing chiral center at C3 would also influence the stereochemical outcome of additions to the alkyne, and computational models can quantify the energy difference between diastereomeric transition states.

Many reactions of alkynes are catalyzed by transition metals. Computational studies are essential for elucidating the complex multi-step mechanisms of these catalytic cycles. For this compound, a hypothetical palladium-catalyzed cross-coupling reaction would involve steps like oxidative addition, alkyne insertion, and reductive elimination.

DFT calculations can model each intermediate and transition state in the catalytic cycle. This allows for the identification of the rate-determining step and an understanding of how the catalyst and substrate structure influence the reaction's efficiency and selectivity. For example, computational studies on palladium-catalyzed reactions have been used to understand the origin of regioselectivity in the formation of unsaturated amides from terminal alkynes.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical studies typically focus on static, energy-minimized structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, often in the presence of a solvent.

These simulations can reveal how the molecule explores different conformations, the timescales of conformational changes, and how the molecule interacts with its environment. For a flexible molecule like this, MD can provide a more realistic picture of its behavior in solution than static calculations alone. The flexibility of the alkyl chain and the acetal group would be a key focus, as this can influence substrate binding to an enzyme or catalyst.

Table 3: Illustrative Data from a Hypothetical Molecular Dynamics Simulation This table presents hypothetical data for illustrative purposes.

| Property | Value | Description |

| Average End-to-End Distance | 5.8 Å | A measure of the molecule's average extension in solution. |

| C3-C4 Torsional Transition Rate | 2.5 x 1010 s-1 | The frequency of rotation between gauche and anti conformers. |

| Radial Distribution Function g(r) for Water around Acetal | Peak at 2.9 Å | Indicates the most probable distance for finding a water molecule's oxygen near the acetal group, showing solvation structure. |

These simulations are computationally intensive but offer a unique window into the dynamic nature of molecular systems.

Prediction of Spectroscopic Signatures (Methodology for analysis)

The elucidation of the structural and electronic properties of molecules like this compound heavily relies on spectroscopic techniques. Computational chemistry provides a powerful framework for predicting these spectroscopic signatures in silico, offering a valuable complement to experimental data. By simulating spectra, researchers can aid in the identification of the compound, interpret experimental results, and gain deeper insight into its molecular characteristics. The primary methodologies for these predictions are rooted in quantum chemical calculations, most notably Density Functional Theory (DFT).

The general workflow for predicting spectroscopic signatures involves several key steps. First, the 3D geometry of the molecule is optimized to find its most stable conformation (lowest energy state). Following this, specific calculations are performed on the optimized structure to compute the properties that underpin different types of spectroscopy, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Density Functional Theory (DFT) as a Core Method

DFT is a widely used computational method that calculates the electronic structure of atoms and molecules. researchgate.net It has become a cornerstone of computational spectroscopy due to its favorable balance between accuracy and computational cost. The choice of the functional and basis set within a DFT calculation is critical for the accuracy of the predicted spectra.

Functionals: Functionals in DFT approximate the exchange-correlation energy, a key component of the total electronic energy. Different functionals are suited for different types of calculations. For instance, the M06-2X functional is often recognized for its robust performance in main group thermochemistry and noncovalent interactions. researchgate.net Another commonly used functional is B3LYP, which is a hybrid functional that has a long track record of providing reliable results for a wide range of molecular systems. nih.gov

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set affect the accuracy of the calculation. Pople-style basis sets like 6-311+G(d,p) are frequently employed, offering a good degree of flexibility for describing the electron distribution around the atoms. researchgate.netnih.gov

Prediction of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.gov

The methodology is as follows:

Geometry Optimization: The structure of this compound is first optimized using a selected DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).

Shielding Calculation: Using the optimized geometry, the GIAO method is applied to calculate the absolute isotropic shielding constants (σ) for each nucleus. nih.gov

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The formula used is: δ_cal = σ_TMS - σ_cal. nih.gov

The predicted chemical shifts can then be compared to experimental data to confirm the structure. Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values derived from such computational methods.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C1 (CH) | 68.5 | 2.15 | d |

| C2 (C≡) | 85.0 | - | - |

| C3 (CH) | 28.9 | 2.45 | m |

| C4 (CH₂) | 35.1 | 1.60 | m |

| C5 (CH₂) | 25.8 | 1.80 | m |

| C6 (CH) | 103.2 | 4.50 | t |

| C7 (CH₃) | 19.5 | 1.10 | d |

| C8 (OCH₃) | 53.0 | 3.35 | s |

| C9 (OCH₃) | 53.0 | 3.35 | s |

Prediction of Infrared (IR) Spectra

Infrared (IR) spectroscopy measures the vibrational transitions within a molecule and is used to identify functional groups. Computational methods can predict the vibrational frequencies and their corresponding intensities.

The methodology involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the harmonic vibrational frequencies.

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. researchgate.net These scaling factors are specific to the DFT functional and basis set used.

A predicted IR spectrum provides a visual representation of the molecule's vibrational modes. Key predicted peaks for this compound would include the C≡C-H stretch, the C≡C stretch, C-H stretches, and C-O stretches.

Table 2: Predicted Key IR Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Functional Group |

| Alkyne C-H Stretch | ~3300 | ≡C-H |

| Alkane C-H Stretch | 2850-3000 | C-H |

| Alkyne C≡C Stretch | ~2150 | C≡C |

| C-O Stretch | 1050-1150 | C-O-C |

Prediction of Mass Spectra

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While predicting a full mass spectrum is complex, computational methods can be used to simulate fragmentation pathways. nih.govnih.gov This in silico fragmentation helps in interpreting experimental tandem mass spectrometry (MS/MS) data. nih.gov

The methodology involves:

Molecular Ion: The exact mass of the parent molecule is calculated from its chemical formula, C₉H₁₆O₂.

Fragmentation Simulation: Software can predict likely fragmentation patterns based on bond dissociation energies and the stability of the resulting carbocations and neutral fragments. For this compound, key fragmentations would likely involve the loss of a methoxy (B1213986) group (-OCH₃) or cleavage at various points along the carbon chain.

These computational approaches provide a robust framework for predicting the spectroscopic signatures of this compound, enabling a deeper understanding of its chemical nature.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Asymmetric Synthesis

The precise construction of the stereocenter at the C3 position is paramount for the utility of (3S)-6,6-dimethoxy-3-methylhex-1-yne as a chiral building block. Future research will undoubtedly focus on the development of more efficient and selective catalytic systems for its asymmetric synthesis. While traditional methods may rely on chiral auxiliaries or stoichiometric chiral reagents, the future lies in catalytic enantioselective approaches.

Transition-metal catalysis and organocatalysis are two prominent areas that will drive innovation. nih.gov For instance, the asymmetric alkynylation of aldehydes or the kinetic resolution of racemic propargylic alcohols are powerful strategies. rsc.orgnih.gov Research into novel ligand designs for metals such as ruthenium, iridium, or copper could lead to catalysts capable of high enantioselectivity and turnover numbers in the synthesis of chiral alkynes. rsc.org The development of catalysts that can tolerate a range of functional groups will be crucial for the synthesis of complex molecules derived from this building block.

Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols and their derivatives. georgiasouthern.eduresearchgate.net The use of enzymes, such as alcohol dehydrogenases or lipases, could be explored for the kinetic resolution of racemic precursors to this compound or for the direct asymmetric reduction of a corresponding ketone. rsc.orgnih.gov The engineering of enzymes with tailored substrate specificities could provide highly efficient and sustainable routes to this and related chiral alkynes. georgiasouthern.edunih.gov

| Catalyst Type | Potential Application in Synthesis | Key Research Focus |

| Transition-Metal Catalysts | Asymmetric alkynylation of aldehydes, Dynamic kinetic resolution | Novel ligand design, High turnover numbers, Broad functional group tolerance |

| Organocatalysts | Enantioselective additions to alkynes, Asymmetric reductions | Development of new chiral scaffolds, Metal-free catalysis |

| Biocatalysts (Enzymes) | Kinetic resolution of racemic alcohols, Asymmetric reduction of ketones | Enzyme engineering for substrate specificity, Process optimization |

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science is driving the development of automated synthesis platforms. georgiasouthern.edu The integration of the synthesis of this compound and its derivatives into such platforms represents a significant future direction. Automated flow chemistry, for example, offers precise control over reaction parameters, enhanced safety, and the potential for telescoped reaction sequences, which can significantly shorten synthesis times. rsc.org

Future research will likely involve the development of robust and reliable flow-based methods for the key synthetic steps in the preparation of this compound. This could include the development of packed-bed reactors containing immobilized catalysts or reagents, allowing for continuous production and simplified purification. georgiasouthern.edu Capsule-based automated synthesis, where reagents are pre-packaged, could also streamline the synthesis of derivatives of this building block, making them more accessible for high-throughput screening.

The ability to automate the synthesis of complex polyol structures, for which this compound could be a key starting material, is also an active area of research. arxiv.orgnih.govcapes.gov.br Automated platforms could facilitate the iterative addition of building blocks to create a diverse range of stereochemically defined polyketide-like natural product analogues. arxiv.orgnih.gov

Exploration of New Chemical Transformations and Reactivity

The rich chemical functionality of this compound, with its terminal alkyne and protected diol, opens up a vast landscape of potential chemical transformations. The terminal alkyne is a particularly versatile handle for a variety of reactions. rsc.org Future research will focus on exploring novel cycloaddition reactions, such as [3+2] or [4+2] cycloadditions, to construct complex heterocyclic and carbocyclic scaffolds. rsc.orgresearchgate.net The influence of the remote chiral center and the acetal (B89532) group on the stereochemical outcome of these reactions will be a key area of investigation. mdpi.com

The development of new radical-based transformations of alkynes also presents an exciting avenue for research. Radical cyclizations initiated from the alkyne could lead to the formation of novel ring systems with high levels of stereocontrol. Furthermore, the development of methods for the selective functionalization of the alkyne in the presence of the acetal will be crucial for expanding its synthetic utility.

The acetal group, while primarily a protecting group, could also be involved in directed chemical transformations. Research into substrate-controlled reactions, where the acetal influences the reactivity of other parts of the molecule, could lead to novel and highly selective bond-forming reactions.

| Reaction Type | Potential Outcome | Research Focus |

| Cycloaddition Reactions | Synthesis of complex heterocycles and carbocycles | Stereochemical control from the remote chiral center, Novel catalytic systems |

| Radical Transformations | Formation of novel ring systems | Regio- and stereoselectivity, Compatibility with the acetal group |

| Directed Reactions | Selective bond formation | Influence of the acetal on remote reactivity |

Sustainable Synthesis and Process Intensification

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and efficient synthetic processes. This includes the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and reagents.

Biocatalytic approaches, as mentioned earlier, are a cornerstone of sustainable synthesis. georgiasouthern.edu The use of enzymes can often replace hazardous reagents and lead to highly selective transformations under mild conditions. georgiasouthern.edunih.gov The development of whole-cell biocatalysts for the production of this compound could further enhance the sustainability of its synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|